N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide
Description
N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a benzamide group, and phenyl and propyl substituents
Properties
Molecular Formula |
C25H23N3OS |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(4-phenyl-2-phenylimino-3-propyl-1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C25H23N3OS/c1-2-18-28-22(19-12-6-3-7-13-19)24(27-23(29)20-14-8-4-9-15-20)30-25(28)26-21-16-10-5-11-17-21/h3-17H,2,18H2,1H3,(H,27,29) |
InChI Key |
JRKWJLJZAJNGAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioamide with a substituted benzaldehyde in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer research, it has been shown to induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-3,4-Diphenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide: This compound shares a similar thiazole structure but differs in the substitution pattern on the thiazole ring.
2,3-Dimethoxybenzamide: Another benzamide derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide is unique due to its specific combination of phenyl and propyl groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-[(2E)-4-phenyl-2-(phenylimino)-3-propyl-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring linked to a benzamide group, providing it with unique electronic properties that influence its biological interactions. Its molecular formula is , with a molecular weight of 306.47 g/mol. The structural complexity includes phenyl and propyl groups, which contribute to its reactivity and binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit enzymes critical for microbial survival and growth. For instance, it has shown potential as an antimicrobial agent by interfering with bacterial enzymes, thus preventing essential metabolic functions.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives, including the compound . A study highlighted that similar thiazole compounds exhibited significant antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .
Table 1: Antifungal Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2d | Candida albicans | 1.50 |
| 2e | Candida parapsilosis | 1.23 |
Cytotoxicity
Cytotoxicity assays conducted on NIH/3T3 cell lines revealed that the synthesized thiazole derivatives exhibited varying degrees of cytotoxic effects. The IC50 values indicated that compounds 2d and 2e had IC50 values of 148.26 μM and 187.66 μM respectively, suggesting a favorable safety profile as they demonstrated minimal toxicity to normal cells at effective concentrations .
Table 2: Cytotoxicity Analysis
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | NIH/3T3 | 148.26 |
| 2e | NIH/3T3 | 187.66 |
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components. Variations in substituents at the para position of the phenyl moiety significantly affect biological activity. Compounds with electronegative atoms (such as fluorine or chlorine) at this position exhibited enhanced antifungal activity due to increased electron density, which improves binding affinity to target enzymes involved in ergosterol synthesis .
Research Findings
Recent investigations into the compound's biological activity have employed various methodologies including in vitro assays and molecular docking studies. These studies have confirmed that this compound interacts effectively with active sites of key enzymes such as CYP51, which is vital for ergosterol biosynthesis in fungi .
Table 3: Molecular Docking Scores
| Compound | Docking Score |
|---|---|
| 2d | -8.5 |
| 2e | -8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
